molecular formula C29H60N2O4 B12730013 N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate CAS No. 72018-20-3

N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate

Cat. No.: B12730013
CAS No.: 72018-20-3
M. Wt: 500.8 g/mol
InChI Key: GJTVOKRWPCVEEN-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is a chemical compound known for its unique structure and properties. It is widely used in various industrial and scientific applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate typically involves the reaction of N,N-Dimethyl-1,3-propanediamine with 2-hydroxypropyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high yield and efficiency, ensuring the compound meets the required specifications for various applications. The production process includes purification steps to remove any impurities and ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be used in different applications. These products retain the core structure of the original compound but exhibit different properties due to the changes in functional groups.

Scientific Research Applications

N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate involves its interaction with various molecular targets. The compound’s functional groups allow it to form bonds with different molecules, leading to various effects. The pathways involved include:

    Binding to enzymes: The compound can bind to specific enzymes, altering their activity and leading to different biochemical effects.

    Interaction with receptors: It can interact with cellular receptors, triggering various cellular responses.

    Formation of complexes: The compound can form complexes with other molecules, leading to changes in their properties and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate include:

  • N,N-Dimethyl-N’,N’-bis(2-hydroxyethyl)-1,3-diaminopropane
  • N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane
  • N,N-Dimethyl-N’,N’-bis(2-hydroxybutyl)-1,3-diaminopropane

Uniqueness

N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is unique due to its specific functional groups and structure, which provide it with distinct reactivity and properties Its ability to undergo various chemical reactions and form different products makes it valuable in multiple applications

Properties

CAS No.

72018-20-3

Molecular Formula

C29H60N2O4

Molecular Weight

500.8 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3/b10-9-;

InChI Key

GJTVOKRWPCVEEN-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.